2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one
Description
2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one is a heterocyclic compound featuring a pyrazolo-diazepinone core substituted with bromo and isopropyl groups. This structure confers unique physicochemical properties, such as moderate polarity due to the bromine atom and hydrophobic character from the isopropyl group. The compound is commercially available through suppliers like MasonChem Inc., with procurement details noted in Fisher Scientific’s Encompass Program .
Properties
IUPAC Name |
2-bromo-6-propan-2-yl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-7(2)13-4-3-8-5-9(11)12-14(8)6-10(13)15/h5,7H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIDAHJQZTYCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=CC(=NN2CC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo-diazepinone core, followed by the introduction of the bromine atom and the isopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production also focuses on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo-diazepinones.
Scientific Research Applications
Medicinal Chemistry Applications
The structural characteristics of 2-bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one make it a candidate for various medicinal applications:
Potential Pharmacological Activities
- GABA Receptor Modulation : Preliminary studies suggest that compounds in this class may interact with GABA receptors, potentially leading to anxiolytic or sedative effects.
- Kinase Inhibition : The compound could exhibit inhibitory activity against specific kinases involved in cell signaling pathways, which are crucial for cancer therapy.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating potential use in treating infections.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 2-bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one.
Example Study: GABA Receptor Interaction
A study conducted on structurally similar compounds demonstrated binding affinities to GABA receptors, suggesting that 2-bromo-6-isopropyl derivatives may also possess similar properties. This interaction could lead to therapeutic applications in treating anxiety disorders.
Example Study: Anticancer Activity
Research on pyrazolo[1,5-d][1,4]diazepines has indicated their potential as anticancer agents by inhibiting specific kinases involved in tumor growth. The unique structure of 2-bromo-6-isopropyl derivatives may enhance their efficacy compared to other compounds in this class.
Comparison with Related Compounds
The following table summarizes key structural features and potential applications of related compounds:
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| 2-Bromo-6-methyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one | Bromine at position 2; methyl group at position 6 | Anxiolytic effects |
| 2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one | Isopropyl group at position 6 | Anticancer activity |
| 2-Bromo-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one | No methylene group; simpler structure | Antimicrobial activity |
Mechanism of Action
The mechanism of action of 2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind
Biological Activity
2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one (CAS: 2246364-72-5) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
Synthesis
The synthesis of 2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one typically involves several steps:
- Formation of the pyrazolo-diazepinone core.
- Introduction of the bromine atom.
- Addition of the isopropyl group.
Specific conditions such as temperature and solvents are optimized to achieve high yields .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one. The compound has shown promising activity against various bacterial strains. For instance, it was evaluated alongside other pyrazole derivatives for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Activity Against MRSA | Reference |
|---|---|---|
| 2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one | Moderate | |
| Other Pyrazole Derivatives | Variable |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit certain enzymes crucial for bacterial survival or replication .
Study on Antimicrobial Properties
A study published in PubMed examined the biological activities of various pyrazole derivatives. The findings indicated that compounds structurally similar to 2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one exhibited significant antimicrobial properties against a range of pathogens .
Molecular Docking Studies
Molecular docking studies have been conducted to investigate the binding affinity of this compound to various biological targets. These studies suggest that it can effectively bind to DNA gyrase and other relevant enzymes, potentially leading to its antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related diazepinone derivatives from pharmaceutical impurity standards (). Key differences are outlined below:
Table 1: Structural and Functional Comparison
Key Observations :
- Electrophilic Reactivity : The bromo substituent in the target compound enhances its reactivity in nucleophilic substitution reactions compared to methyl or propyl groups in Imp. B(EP) and C(EP) .
- B(EP) .
- Steric Effects : Bulkier substituents (e.g., isopropyl vs. methyl) may hinder binding to sterically sensitive biological targets.
Q & A
What are the optimal synthetic routes for 2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one?
Level: Basic
Methodological Answer:
The compound can be synthesized via cyclocondensation of pyrazole precursors with diazepinone intermediates. For example, analogous pyrazolo-diazepinones were synthesized by reacting 7-substituted pyrazolo[1,5-a]pyrazines with silylformamidine under mild conditions, achieving yields up to 90% after recrystallization . Another approach involves functionalizing position 7 of pyrazolo[1,5-a]pyrazines using bromine in acetic acid, followed by purification via column chromatography . Key steps include:
- Precursor activation : Use of silylformamidine or bromine for regioselective bromination.
- Cyclization : Stirring at room temperature for 20 hours to form the diazepinone core.
- Purification : Recrystallization from pentane or dichloromethane/methanol mixtures.
How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
Level: Advanced
Methodological Answer:
Contradictions between NMR and X-ray data often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To address this:
- Dynamic NMR (DNMR) : Monitor variable-temperature ¹H-NMR to detect tautomeric equilibria, as seen in tetrahydroimidazo[1,2-a]pyridine derivatives .
- X-ray crystallography : Compare bond lengths and angles with computational models (DFT) to validate solid-state structures.
- Complementary techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, as demonstrated for pyrazolo[1,5-d][1,4]benzoxazepin-5-ones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
